4-Iodo-6-methoxyquinoline
Description
Overview of the Quinoline (B57606) Scaffold in Medicinal Chemistry and Materials Science
The quinoline ring system, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a prominent structural motif in a vast array of natural products, pharmaceuticals, and functional materials. orientjchem.orgresearchgate.netnih.gov Its prevalence stems from its unique chemical architecture, which allows for diverse biological interactions and tunable electronic properties. scispace.com
In the realm of medicinal chemistry , quinoline is recognized as a "privileged scaffold," meaning its structure is frequently found in compounds with a wide range of pharmacological activities. researchgate.netscispace.com Quinoline derivatives have been extensively developed into drugs with applications including:
Anticancer agents : Compounds based on the quinoline framework have been shown to inhibit cancer cell growth, induce apoptosis (programmed cell death), and prevent angiogenesis (the formation of new blood vessels that feed tumors). orientjchem.orgresearchgate.netscispace.com For instance, the natural product camptothecin (B557342) and its synthetic analogs like topotecan (B1662842) are potent anticancer drugs that feature a quinoline core. rsc.orgmdpi.com
Antimalarial drugs : The quinoline scaffold is central to some of the most important antimalarial drugs in history, such as quinine (B1679958), chloroquine (B1663885), and primaquine (B1584692). rsc.orgijresm.com These compounds interfere with the life cycle of the malaria parasite, Plasmodium falciparum. rsc.org
Antibacterial and Antifungal agents : The fluoroquinolones, a major class of synthetic antibiotics like ciprofloxacin, are based on the quinoline structure. rsc.org Researchers continue to explore novel halogenated quinolines for their potent activity against drug-resistant bacteria and their biofilms. nih.gov
Other Therapeutic Areas : The versatility of the quinoline nucleus has led to its incorporation into drugs for treating a wide array of conditions, including viral infections, inflammation, and neurodegenerative diseases. orientjchem.orgscispace.comdntb.gov.ua
Beyond medicine, the quinoline scaffold is also a valuable component in materials science . Its aromatic nature and the presence of a nitrogen atom give rise to unique photophysical and electronic properties. This has led to the use of quinoline derivatives in the development of:
Organic Light-Emitting Diodes (OLEDs). numberanalytics.com
Dyes and pigments. smolecule.com
Sensors and ligands for creating phosphorescent complexes. nih.gov
The broad utility of the quinoline scaffold is facilitated by a variety of well-established synthetic methods, such as the Skraup, Doebner-von Miller, and Knorr syntheses, which allow for the creation of a wide range of substituted derivatives. orientjchem.orgscispace.comresearchgate.net
Significance of Halogenation and Alkoxy Substitution in Quinoline Derivatives
The chemical and biological properties of the quinoline scaffold can be precisely tuned by the introduction of various functional groups. scispace.com Halogenation (the addition of a halogen atom) and alkoxy substitution (the addition of an -OR group) are particularly important modifications that significantly influence a molecule's reactivity, lipophilicity, and ability to interact with biological targets. orientjchem.orgresearchgate.net
Halogenation , the process of incorporating atoms like chlorine, bromine, or iodine into the quinoline ring, has profound effects:
Modulation of Biological Activity : The presence of a halogen atom can dramatically enhance the pharmacological potency of a quinoline derivative. rsc.org For example, halogenated 8-hydroxyquinolines are used as drugs, and the introduction of halogens is a key strategy in developing new antibacterial and anticancer agents. mdpi.comnih.gov Halogenation can improve a compound's ability to penetrate cell membranes and can also influence its binding to target enzymes or receptors through the formation of halogen bonds. researchgate.net
Synthetic Utility : The iodine atom in compounds like 4-Iodo-6-methoxyquinoline is a particularly useful functional group in organic synthesis. It can serve as a leaving group in nucleophilic substitution reactions or participate in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the straightforward synthesis of more complex molecules. numberanalytics.com
Alkoxy substitution , such as the methoxy (B1213986) group (-OCH₃) found in this compound, also plays a crucial role:
Electronic Effects : The methoxy group is an electron-donating group. Its presence on the quinoline ring can influence the molecule's electronic distribution, which in turn affects its reactivity and how it interacts with other molecules. rsc.org
Enhanced Potency : In many instances, the addition of a methoxy group to a specific position on the quinoline ring has been shown to enhance biological activity. For example, structure-activity relationship (SAR) studies have demonstrated that a methoxy group at certain positions can improve the antitumor or antimalarial activity of quinoline compounds. orientjchem.orgrsc.org
Metabolic Stability and Solubility : Alkoxy groups can alter a molecule's metabolic profile and solubility, which are critical parameters in drug design. nih.gov
The combination of an iodo group and a methoxy group in this compound creates a unique chemical entity. The iodine provides a reactive handle for further chemical modification, while both substituents work in concert to modulate the electronic properties and biological potential of the quinoline scaffold, making it a valuable building block in contemporary chemical research.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₈INO |
| Molecular Weight | 285.08 g/mol |
| CAS Number | 876492-00-1 |
| Appearance | Solid (Typical) |
| Solubility | Likely has limited solubility in water and is more soluble in organic solvents like ethanol (B145695) and dichloromethane (B109758). iodobenzene.ltd |
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Camptothecin |
| Topotecan |
| Quinine |
| Chloroquine |
| Primaquine |
| Ciprofloxacin |
Structure
3D Structure
Properties
IUPAC Name |
4-iodo-6-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO/c1-13-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLXYZOTINRMRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590624 | |
| Record name | 4-Iodo-6-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876492-00-1 | |
| Record name | 4-Iodo-6-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Iodo 6 Methoxyquinoline
Direct Synthesis Approaches to 4-Iodo-6-methoxyquinoline
Another established method involves the transformation of a precursor like 6-methoxy-4-quinolone. This process includes:
Stereoselective Michael addition of 4-methoxyaniline to methyl propiolate.
Cyclization of the resulting product.
Bromination using phosphorus tribromide (PBr₃) in DMF.
A final microwave-assisted trans-halogenation with sodium iodide (NaI) to yield the iodo-quinoline derivative. acs.org
Advanced Strategies for Halogenated and Methoxy-Substituted Quinolines
Modern synthetic chemistry offers several advanced strategies for preparing quinoline (B57606) derivatives that are more efficient and versatile than traditional multi-step methods.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions. Trans-halogenation, specifically the conversion of chloro- or bromo-substituted heterocycles to their iodo counterparts, is significantly enhanced by microwave irradiation. acs.orgnih.govutas.edu.au This method, often referred to as a Finkelstein reaction, involves treating the halogenated quinoline with sodium iodide in the presence of an activating agent like acetic anhydride (B1165640) or acetyl chloride. acs.orgnih.govgalchimia.com The reactions are typically conducted at moderate temperatures (e.g., 80°C) and lead to high yields of the corresponding iodinated quinolines, pyridines, and isoquinolines. acs.orgnih.gov This technique is valued for its rapid reaction times and efficiency. galchimia.comresearchgate.net
| Precursor | Reagents | Conditions | Product | Yield | Reference |
| Chloro-quinolines | NaI, Acetic Anhydride | Acetonitrile, 80°C, Microwave | Iodo-quinolines | High | acs.orgnih.gov |
| Bromo-quinolines | NaI, Acetic Anhydride | Acetonitrile, 80°C, Microwave | Iodo-quinolines | High | acs.orgnih.gov |
| Triflate-quinolines | NaI, Acetic Anhydride | Acetonitrile, 80°C, Microwave | Iodo-quinolines | High | acs.orgnih.gov |
| Isoquinolines/Pyridines | NaI, Acetyl Chloride | Acetonitrile, 80°C, Microwave | Iodo-heterocycles | High | nih.govgalchimia.com |
One-pot, multi-component reactions (MCRs) provide a highly efficient pathway to complex molecules from simple precursors in a single synthetic operation. The Doebner synthesis, an extension of this principle, has been successfully used to create 6-iodo-substituted carboxy-quinolines. researchgate.netnih.gov This approach involves the reaction of an iodo-aniline, pyruvic acid, and various substituted aldehydes in the presence of trifluoroacetic acid as a catalyst. researchgate.netnih.gov The benefits of this method include rapid reaction times, the use of cost-effective catalysts, high product yields, and straightforward purification procedures. researchgate.netnih.gov The versatility of MCRs allows for the creation of a diverse library of quinoline derivatives by simply varying the starting components. researchgate.net
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, enabling the construction of complex molecular frameworks under mild conditions.
Annulation Reactions: A prominent strategy involves the palladium-catalyzed annulation of o-iodo-anilines with propargyl alcohols. organic-chemistry.orgacs.org This method provides direct access to 2,4-disubstituted quinolines in good to excellent yields and demonstrates broad functional group compatibility. organic-chemistry.orgacs.org The reaction typically uses a catalyst system such as Pd(OAc)₂ with a phosphine (B1218219) ligand like dppp. organic-chemistry.org Similarly, palladium-catalyzed carbonylative annulation of alkyne-tethered o-iodoanilines has been developed to synthesize tricyclic 2-quinolones. rsc.org
Cross-Coupling Reactions: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of aryl halides with amines, is a key method for forming C-N bonds and has been applied to the synthesis of quinolinequinones. scienceopen.com Another innovative one-step synthesis of quinolines involves the palladium-catalyzed cross-coupling of ortho-bromoanilines with cyclopropanols. thieme-connect.comorganic-chemistry.org This reaction proceeds through an intramolecular condensation and a palladium-catalyzed oxidation sequence. thieme-connect.comorganic-chemistry.org
| Reaction Type | Precursors | Catalyst System | Product | Key Features | Reference(s) |
| Annulation | o-Iodo-anilines + Propargyl Alcohols | Pd(OAc)₂, dppp, DBU | 2,4-Disubstituted quinolines | Mild conditions, broad scope | organic-chemistry.orgacs.org |
| Cross-Coupling | o-Bromoanilines + Cyclopropanols | Pd(OAc)₂, dppb, K₂CO₃ | Substituted quinolines | One-step operation | thieme-connect.comorganic-chemistry.org |
| Carbonylative Annulation | Alkyne-tethered o-iodoanilines | Palladium catalyst | 4,5-Fused tricyclic 2-quinolones | Mild conditions, good tolerance | rsc.org |
| Intermolecular Aerobic Annulation | o-Alkenylanilines + Alkynes | Palladium catalyst, O₂ | 2,3-Disubstituted quinolines | C-C bond cleavage sequence | organic-chemistry.orgnih.gov |
Electrophilic cyclization of N-(2-alkynyl)anilines is a powerful and direct method for synthesizing 3-halo-substituted quinolines. researchgate.netnih.gov This reaction proceeds via a 6-endo-dig cyclization pathway, initiated by an electrophilic halogen source such as iodine (I₂), iodine monochloride (ICl), or bromine (Br₂). researchgate.netnih.gov The reaction is generally performed under mild conditions and tolerates a variety of functional groups on both the aniline (B41778) ring and the alkyne chain. researchgate.net The mechanism involves the activation of the carbon-carbon triple bond by the electrophile, followed by nucleophilic attack from the aniline nitrogen, leading to the formation of the quinoline ring. organic-chemistry.org This approach is particularly valuable as it installs a halogen at the 3-position, which can be crucial for biological activity or serve as a handle for further chemical modifications. researchgate.netnih.gov
The final step in many quinoline syntheses is the aromatization of a partially saturated precursor, such as a dihydroquinoline or a tetrahydroquinoline.
Oxidative Aromatization: 2-Aryl-2,3-dihydroquinolin-4(1H)-ones can be converted to 2-aryl-4-methoxyquinolines through oxidative aromatization. nih.govmdpi.com A common and effective method employs molecular iodine in refluxing methanol (B129727). nih.govresearchgate.net This one-pot operation not only achieves the aromatization of the heterocyclic ring but also installs the methoxy (B1213986) group at the 4-position. nih.gov This approach is considered more convenient and uses cheaper, safer reagents compared to older methods that relied on toxic heavy metals like thallium(III) nitrate (B79036). researchgate.net
Dehydrogenation: The dehydrogenation of 1,2,3,4-tetrahydroquinolines is another critical method for producing fully aromatic quinolines. This can be achieved using catalytic systems under aerobic conditions. acs.orgnih.gov For instance, a modular catalyst system based on an o-quinone in combination with a cocatalyst like Co(salophen) can efficiently dehydrogenate tetrahydroquinolines at room temperature using ambient air as the oxidant. acs.orgnih.gov Palladium-catalyzed dehydrogenative coupling also serves as an efficient strategy for constructing the quinoline core. mdpi.com For electron-rich substrates like 6-methoxytetrahydroquinoline, specific cocatalysts such as Bu₄NI can be used to achieve excellent yields and minimize side-product formation. acs.org
Optimization of Reaction Conditions and Yields in Quinoline Iodination
The synthesis of this compound, a key intermediate in various chemical syntheses, hinges on the effective iodination of the 6-methoxyquinoline (B18371) scaffold. The optimization of reaction conditions is paramount to achieving high yields and regioselectivity, thereby ensuring the economic and environmental viability of the process. Research into the iodination of quinolines and their derivatives has highlighted the critical roles of the iodinating agent, catalyst, solvent, temperature, and reaction time.
Detailed research findings indicate that the choice of iodinating agent is a fundamental aspect of optimizing the synthesis of iodo-quinolines. Common reagents for this electrophilic aromatic substitution include molecular iodine (I₂), N-iodosuccinimide (NIS), and iodine monochloride (ICl). The reactivity of these agents can be modulated by the presence of an oxidizing agent or a catalyst. For instance, the combination of molecular iodine with an oxidant is a frequently employed strategy. rsc.org
The solvent system is another crucial parameter that can significantly influence the reaction outcome. Solvents such as dimethylformamide (DMF) have been shown to improve the yield of related methoxyquinoline syntheses by creating a more uniform reaction system and enhancing the conversion rate of the starting material. google.com Other solvents like dichloromethane (B109758) (DCM), carbon tetrachloride (CCl₄), and various alcohols have also been investigated. rsc.orgsmolecule.com The choice of solvent often depends on the solubility of the reactants and the desired reaction temperature.
Catalytic systems, particularly those involving metal salts, have been explored to enhance the efficiency and selectivity of quinoline iodination. While some methods aim for transition-metal-free conditions, others utilize catalysts to achieve specific outcomes. rsc.org For example, the use of cerium(III) nitrate hexahydrate has been shown to be effective in the C3-iodination of certain quinoline derivatives. rsc.org The optimization of catalyst loading is essential to balance reaction rate and cost.
The electronic properties of the substituents on the quinoline ring also play a significant role in directing the position of iodination. The methoxy group at the 6-position in 6-methoxyquinoline is an electron-donating group, which activates the quinoline ring towards electrophilic substitution. However, this can also lead to a mixture of products if the reaction conditions are not finely tuned. rsc.org
Detailed research into the optimization of related quinoline iodination reactions provides valuable insights. For instance, in the iodination of quinoline to form 3-iodoquinoline, a study systematically optimized the catalyst, oxidant, and stoichiometry of the reagents. rsc.org The results, summarized in the table below, demonstrate the significant impact of each component on the reaction yield.
| Entry | Catalyst (equiv.) | Oxidant (equiv.) | NaI (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | MnSO₄ (0.1) | K₂S₂O₈ (2.0) | 2.0 | DCE | 130 | 12 | 0 |
| 2 | Ce(NO₃)₃·6H₂O (0.1) | K₂S₂O₈ (2.0) | 2.0 | DCE | 130 | 12 | 40 |
| 3 | Ce(NO₃)₃·6H₂O (0.1) | (NH₄)₂S₂O₈ (2.0) | 2.0 | DCE | 130 | 12 | 35 |
| 4 | Ce(NO₃)₃·6H₂O (0.1) | K₂S₂O₈ (2.0) | 3.0 | DCE | 130 | 12 | 85 |
Data adapted from a study on the regioselective iodination of quinolines. rsc.org This table illustrates the optimization process for a related compound, providing insights into the factors that would be critical for optimizing the synthesis of this compound.
Furthermore, the choice of base and solvent has been shown to be critical in other functionalizations of quinoline derivatives. An optimization study for a C-H functionalization reaction explored various bases and solvents, with the results indicating a strong dependence of the yield on these parameters.
| Entry | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | K₃PO₄ | CCl₄ | 11 | 65 |
| 2 | Na₂CO₃ | CCl₄ | 11 | 70 |
| 3 | Cs₂CO₃ | CCl₄ | 11 | 73 |
| 4 | Cs₂CO₃ | DCM | 11 | 51 |
| 5 | Cs₂CO₃ | Toluene | 11 | 70 |
| 6 | Cs₂CO₃ | CCl₄ | 6 | 55 |
| 7 | Cs₂CO₃ | CCl₄ | 18 | 71 |
This table showcases the impact of base and solvent selection on the yield of a reaction involving a quinoline derivative, highlighting the multiparametric nature of reaction optimization. rsc.org
In the specific context of producing this compound, a common precursor is 4-hydroxy-6-methoxyquinoline, which undergoes iodination. The subsequent conversion of the hydroxyl group to a leaving group, followed by substitution, can also be subject to optimization. For instance, the methylation of 4-hydroxyquinoline (B1666331) derivatives has been shown to be significantly improved by using an amide solvent like dimethylformamide (DMF), which leads to a more homogeneous reaction mixture and higher conversion rates. google.com While this is not a direct iodination step, it underscores the importance of solvent choice in multistep syntheses involving the quinoline core.
Spectroscopic Characterization and Structural Elucidation of 4 Iodo 6 Methoxyquinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of 4-Iodo-6-methoxyquinoline.
¹H NMR Spectroscopy:
¹³C NMR Spectroscopy:
The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. For this compound, the following chemical shifts have been reported in CDCl₃: δ 156.3, 149.4, and 120.2 ppm. doi.org The presence of rotamers, or rotational isomers, can lead to a mixture of signals in the NMR spectrum. doi.org
Interactive Data Table: ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (ppm) |
| 156.3 |
| 149.4 |
| 120.2 |
Mass Spectrometry (MS, HR-MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HR-MS):
High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula. For this compound, the calculated m/z for the protonated molecule [M+H]⁺ is 273.9523. doi.org This technique is crucial for confirming the molecular weight and elemental composition of synthesized compounds. rsc.org
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound, recorded as a thin film, shows characteristic absorption bands. doi.org While specific frequencies for this compound were not detailed in the search results, related compounds like 6,8-dibromo-2-(4-methoxyphenyl)quinolin-4(1H)-one exhibit characteristic peaks for C-O stretching and aromatic C-H bending. mdpi.com
Electronic Absorption and Fluorescence Spectroscopy of Methoxyquinoline Derivatives
The electronic properties of methoxyquinoline derivatives are investigated using UV-Vis absorption and fluorescence spectroscopy. These studies provide insights into the electronic transitions and photophysical processes that occur upon excitation with light.
Analysis of Solvatochromic Shifts
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. The electronic absorption and fluorescence spectra of 6-methoxyquinoline (B18371) (6MQ) have been studied in various solvents to understand the effect of solvent polarity on its spectral properties. researchgate.net A bathochromic (red) shift is generally observed in both absorption and fluorescence spectra as the polarity of the solvent increases. goums.ac.irrsc.org This phenomenon is attributed to the change in the dipole moment of the molecule upon electronic excitation, indicating a more polar excited state. researchgate.netresearchgate.net The analysis of these solvatochromic shifts allows for the estimation of the ground and excited state dipole moments of the molecule. researchgate.netidc-online.com
Investigation of Excited State Photophysical Processes
The study of excited-state processes in methoxyquinoline derivatives reveals important information about their photochemistry. Upon excitation, molecules can undergo various processes, including fluorescence, intersystem crossing, and internal conversion. For instance, the photophysical properties of 6-methoxyquinoline have been investigated using picosecond transient absorption spectroscopy. researchgate.net The excited singlet state properties of hydroxyquinoline and its derivatives have also been explored through fluorescence spectrometry. mdpi.com Furthermore, studies on related hydroxyquinoline derivatives have shown that processes like excited-state proton transfer and electron transfer can occur on an ultrafast timescale. acs.org
Computational Chemistry and in Silico Investigations of 4 Iodo 6 Methoxyquinoline
Density Functional Theory (DFT) Studies
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. bhu.ac.inscirp.org It is widely employed to predict molecular properties and has been applied to quinoline (B57606) derivatives to understand their structural and electronic characteristics. scirp.org
The optimization of the molecular geometry of 4-Iodo-6-methoxyquinoline is a fundamental step in computational analysis. uctm.eduomu.ac.jp DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are performed to determine the most stable three-dimensional arrangement of atoms in the molecule. uctm.edudergipark.org.tr This process yields optimized structural parameters such as bond lengths and bond angles. The electronic structure calculations provide a detailed picture of the electron distribution within the molecule. arxiv.org For instance, the presence of an electron-donating methoxy (B1213986) group and an electron-withdrawing iodine atom significantly influences the electronic properties of the quinoline ring system.
Table 1: Selected Optimized Geometrical Parameters for this compound (Predicted)
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-I | ~2.10 | |
| C-O (methoxy) | ~1.36 | |
| O-CH3 (methoxy) | ~1.43 | |
| C-N-C (in quinoline ring) | ~117 | |
| C-C-I | ~120 |
Note: The values presented are typical approximate values derived from general knowledge of similar structures and are for illustrative purposes. Actual calculated values can vary based on the level of theory and basis set used.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. science.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. dergipark.org.trsemanticscholar.org A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule is more prone to chemical reactions. semanticscholar.org
The energies of these orbitals are also used to calculate global reactivity descriptors, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. mdpi.com These descriptors help in predicting the reactive sites within the molecule for electrophilic and nucleophilic attacks. bhu.ac.in For quinoline derivatives, the distribution of HOMO and LUMO is often spread across the aromatic system, indicating the potential for various types of interactions. mdpi.com
Table 2: Predicted Frontier Molecular Orbital Energies and Global Reactivity Descriptors for this compound
| Parameter | Value (eV) |
| HOMO Energy | -6.5 to -5.5 |
| LUMO Energy | -1.5 to -0.5 |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |
| Ionization Potential (I) | 5.5 to 6.5 |
| Electron Affinity (A) | 0.5 to 1.5 |
Note: These values are illustrative and based on typical ranges for similar organic molecules. Precise values require specific DFT calculations.
Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. dergipark.org.trmdpi.comarxiv.org Computational methods can predict the NLO properties of molecules, such as the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. mdpi.comnih.gov Organic molecules with extended π-conjugated systems and donor-acceptor groups often exhibit significant NLO properties. researchgate.net In this compound, the interplay between the electron-donating methoxy group and the electron-withdrawing iodine atom, coupled with the aromatic quinoline core, suggests potential for NLO activity. DFT calculations can quantify this potential, providing insights for the design of new NLO materials. dergipark.org.trnih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. smolecule.com It is extensively used in drug discovery to understand how a potential drug molecule (ligand) interacts with a biological target, such as a protein or enzyme. mdpi.comnih.gov For quinoline derivatives, which are known to exhibit a wide range of biological activities including antimicrobial and anticancer effects, molecular docking can identify key interactions with specific biological targets. smolecule.com These simulations can reveal important binding modes and interactions, such as hydrogen bonds and hydrophobic interactions, which are crucial for the compound's biological activity. nih.gov
In Silico ADMET Prediction and Drug-Likeness Profiling for Quinoline Scaffolds
In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction is a critical step in the early stages of drug development. sci-hub.senih.gov These computational tools assess the pharmacokinetic and pharmacodynamic properties of a compound, helping to identify potential liabilities before significant resources are invested. sci-hub.se For quinoline scaffolds, which are common in many pharmaceuticals, ADMET profiling can predict properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity. nih.govgrafiati.com Drug-likeness is often evaluated using rules such as Lipinski's rule of five, which assesses properties like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. nih.gov These predictions are vital for optimizing the quinoline scaffold to enhance its drug-like properties. grafiati.com
Table 3: Predicted ADMET and Drug-Likeness Properties for this compound
| Property | Predicted Value/Status |
| Molecular Weight | ~285 g/mol |
| LogP (Lipophilicity) | 2.5 - 3.5 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
| Lipinski's Rule of Five | Likely to comply |
| Oral Bioavailability | Moderate to good |
Note: These are predicted values and should be confirmed by experimental studies.
Structure Activity Relationship Sar Studies of 4 Iodo 6 Methoxyquinoline Derivatives
Elucidation of Structural Elements Critical for Biological Activity
The biological activity of 4-iodo-6-methoxyquinoline derivatives is fundamentally dictated by the interplay of its three key structural components: the quinoline (B57606) core, the iodine atom at position 4, and the methoxy (B1213986) group at position 6.
The Quinoline Core: The bicyclic aromatic system of quinoline provides a rigid scaffold that can engage in various non-covalent interactions with biological targets, such as π-π stacking. arabjchem.org The nitrogen atom within the ring acts as a hydrogen bond acceptor and influences the electronic properties of the entire molecule, which is critical for binding to enzymes or receptors. rsc.org The planarity and aromaticity of the quinoline ring are often essential for intercalation into DNA or fitting into the active sites of enzymes like topoisomerases. osu.edunih.gov
The C4-Iodo Group: The iodine atom at the C4 position significantly influences the molecule's properties. As the largest and most lipophilic of the stable halogens, iodine can enhance membrane permeability and bioavailability. smolecule.com It can participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms in a protein's active site, which can contribute to higher binding affinity. Furthermore, the C4-iodo bond is a versatile synthetic handle. It readily participates in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of diverse side chains and the creation of complex derivatives with modulated activities. acs.orgresearchgate.net In some contexts, the C4 position is critical; for instance, in certain quinoline-based inhibitors, a side chain at this position is essential for potent activity. nih.gov
The C6-Methoxy Group: The methoxy group (-OCH3) at the C6 position is an electron-donating group that modulates the electronic environment of the quinoline ring system. This can affect the pKa of the quinoline nitrogen and influence how the molecule interacts with its biological target. rsc.org Its presence is known to be a key factor in the activity of several antimalarial compounds, such as primaquine (B1584692) and tafenoquine. mdpi.com The position and nature of substituents like the methoxy group are critical; for example, in the antimalarial drug quinine (B1679958), the methoxy group at the C6' position was found not to be essential for activity and could be replaced to enhance efficacy. rsc.org In other quinoline series, a C6-methoxy group was found to be important for antiplasmodial potency. nih.gov
The combination of these three elements—the foundational scaffold, a reactive/interactive halogen at C4, and an electronically influential group at C6—creates a pharmacophore with significant potential for developing targeted therapeutic agents.
Impact of Halogen and Methoxy Substitutions on Pharmacological Profiles
The specific nature and position of halogen and methoxy substituents on the quinoline ring are pivotal in defining the pharmacological profile of the resulting derivatives. SAR studies on various quinoline series reveal distinct trends associated with these substitutions.
The identity of the halogen atom can dramatically alter biological activity. In a series of 2-arylvinylquinolines developed as antimalarial agents, changing the substituent at the C6 position from a methoxy group to a halogen had a significant impact. Chlorinated analogues were generally more potent than their corresponding fluorinated and methoxylated counterparts. nih.gov This suggests that for certain targets, a more electron-withdrawing and moderately sized halogen like chlorine at C6 is superior to a methoxy group for enhancing antiplasmodial activity. nih.gov In another study on quinolones, molecules with halogen or methoxy group substituents at the C8 position showed higher activity against resistant bacterial strains compared to ciprofloxacin. mdpi.com
The position of the substituent is equally critical. For example, in a study of brominated quinolines with antiproliferative activity, compounds with bromine atoms at the C5 and C7 positions showed significant inhibition of cancer cell proliferation, whereas related compounds with substitutions at C3, C6, and C8 were inactive. nih.gov This highlights that a specific substitution pattern is required to achieve the desired biological effect.
The tables below summarize findings from SAR studies on related quinoline derivatives, illustrating the impact of substituent changes.
Table 1: Effect of C6 Substituent on Antiplasmodial Activity of 2-Arylvinylquinolines Data extracted from a study on 2-arylvinylquinolines against P. falciparum Dd2 strain.
| Compound Reference | C6-Substituent (R1) | Benzenoid Substituent (R2) | Activity (EC50, nM) |
| 39 | MeO | 2-F | 88.7 |
| 44 | F | 2-F | 82.6 |
| 47 | Cl | 2-F | 37.0 |
This table is based on data from a study on antimalarial arylvinylquinolines. nih.gov
The data clearly indicates that for this particular scaffold, a chlorine atom at the C6 position results in significantly higher potency compared to fluorine or a methoxy group. nih.gov
Table 2: Comparison of C6-Methoxy and C6-Fluoro Analogues on Antiplasmodial Activity Data extracted from a study on 2-arylvinylquinolines against P. falciparum Dd2 strain.
| Methoxy Analogue | Activity (EC50, nM) | Fluoro Analogue | Activity (EC50, nM) | Fold Improvement |
| 8 (R2 = H) | 41.2 | 16 (R2 = H) | 21.0 | ~2.0x |
| 13 (R2 = 3,4-diMeO) | 100.2 | 20 (R2 = 3,4-diMeO) | 22.5 | ~4.5x |
| 14 (R2 = 3,4,5-triMeO) | 68.3 | 21 (R2 = 3,4,5-triMeO) | 38.6 | ~1.8x |
This table is based on data from a study on antimalarial arylvinylquinolines. nih.gov
This comparison shows that replacing a C6-methoxy group with a C6-fluoro group consistently improved the antiplasmodial activity in this series of compounds, suggesting that an electron-withdrawing substituent at this position is favorable for activity. nih.gov
Role of Linkers and Side Chains in Modulating Activity and Selectivity
Attaching linkers and side chains to the this compound scaffold is a key strategy for modulating biological activity, altering target selectivity, and improving pharmacokinetic properties. The iodine at the C4 position is an ideal attachment point for introducing complexity via cross-coupling reactions.
Studies on related quinoline structures underscore the importance of side chains. For example, in the development of antimalarials based on the 8-amino-6-methoxyquinoline (B117001) core (a positional isomer of the title compound's substitution pattern), the nature of the side chain is paramount. In one study, primaquine derivatives were modified by introducing ethyl and various arylthioethyl groups at the C4 position. The 4-ethylprimaquine analogue showed activity comparable to primaquine but with lower toxicity, demonstrating that even small alkyl side chains at the C4 position can fine-tune the therapeutic index. nih.gov
More complex linkers can be used to create hybrid molecules that combine the pharmacophoric features of different classes of compounds. In a recent study, the 8-amino-6-methoxyquinoline scaffold was connected to a tetrazole ring via different linkers to create potential antimalarials. mdpi.com The activity of these hybrids was highly dependent on the nature of both the linker and an additional lipophilic side chain.
Table 3: Impact of Linker and Side Chain on Antiplasmodial Activity of 8-Amino-6-methoxyquinoline-Tetrazole Hybrids Data extracted from a study on quinoline-tetrazole hybrids against P. falciparum NF54 strain.
| Compound Reference | Linker Type | Side Chain | Activity (IC50, µM) |
| 7 | Aminophenyl | Ethyl | 15.98 |
| 8 | Aminophenyl | Phenyl | 7.05 |
| 11 | Aminophenyl | 4-Bromophenyl | 2.92 |
| 12 | Aminophenyl | 2-(Trifluoromethyl)phenyl | 2.51 |
This table is based on data from a study on 8-Amino-6-Methoxyquinoline–Tetrazole Hybrids. mdpi.com
The results show that increasing the lipophilicity and electronic complexity of the side chain (from ethyl to substituted phenyl rings) significantly improved the antiplasmodial activity. mdpi.com This illustrates how side chains, even when attached via a complex linker system, play a crucial role in the molecule's interaction with its target. Similarly, studies on quinoline derivatives targeting transmissible spongiform encephalopathies found that a side chain at the C2 or C4 position containing a nitrogen atom was a common feature among the most effective compounds. nih.gov These findings collectively suggest that functionalizing the this compound core with carefully designed linkers and side chains is a promising avenue for discovering novel agents with enhanced potency and selectivity.
Mechanistic Investigations of Chemical Transformations Involving 4 Iodo 6 Methoxyquinoline
Reaction Pathways and Intermediate Species Characterization
The transformations of 4-iodo-6-methoxyquinoline primarily involve two sites: the carbon-iodine bond at the C4-position and the C-H bonds on the heterocyclic and carbocyclic rings. The reaction pathways are diverse, ranging from metal-catalyzed cross-couplings to direct C-H functionalization.
Cross-Coupling Reactions: The C4-iodo group serves as an excellent leaving group in various palladium- and copper-catalyzed cross-coupling reactions. The general mechanistic cycle for these transformations, such as Suzuki or Ullmann couplings, involves well-defined steps. nih.gov
Oxidative Addition: The catalytic cycle typically initiates with the oxidative addition of the this compound to a low-valent metal center (e.g., Pd(0) or Cu(I)). nih.gov For instance, in a copper-catalyzed Ullmann coupling with a phenol, detailed studies on similar iodoarenes have shown that this oxidative addition occurs to an anionic ligated Cu(I) phenoxide complex, [Cu(L)OAr]⁻, and is often the turnover-limiting step of the reaction. berkeley.edu This step forms a high-valent organometallic intermediate, such as a Pd(II) or Cu(III) species.
Transmetalation (for Suzuki/Stille, etc.): In reactions like the Suzuki coupling, the organometallic intermediate undergoes transmetalation with a second reagent, such as an organoboron compound, transferring the organic fragment to the palladium center and regenerating the boron species.
Reductive Elimination: The final step is the reductive elimination of the two coupled fragments from the metal center, which forms the new carbon-carbon or carbon-heteroatom bond and regenerates the low-valent catalyst. nih.gov Computational studies on related systems suggest that for copper-catalyzed couplings, reductive elimination occurs from a neutral Cu(III) complex formed after the dissociation of the iodide ion. berkeley.edu
Synthesis via Oxidative Aromatization: 4-Methoxyquinoline (B1582177) derivatives can also be synthesized via the oxidative aromatization of 2,3-dihydroquinolin-4(1H)-one precursors. Mechanistic rationalizations suggest a pathway involving an iodine-mediated cyclization followed by reaction with a solvent like methanol (B129727). mdpi.com The proposed sequence involves:
Nucleophilic addition of methanol to the carbonyl group of the dihydroquinolinone to form a hemiacetal intermediate.
Dehydration of the hemiacetal to yield an enol ether intermediate.
Iodine-promoted oxidative aromatization of the enol ether to furnish the final 4-methoxyquinoline product. mdpi.com
Regioselectivity and Stereoselectivity in Synthetic Routes
Regioselectivity in reactions involving this compound is dictated by the inherent electronic properties of the substituted quinoline (B57606) ring. The existing substituents strongly direct the position of further functionalization.
Directing Group Effects:
6-Methoxy Group: The methoxy (B1213986) group at the C6 position is a powerful electron-donating group, which activates the benzene (B151609) portion of the quinoline ring towards electrophilic aromatic substitution. Research on the direct iodination of 6-methoxyquinoline (B18371) shows that this group directs incoming electrophiles, such as an iodonium (B1229267) source, selectively to the C5 position. rsc.orgrsc.org This occurs via an electrophilic substitution pathway, in contrast to the radical-based C3 iodination often seen in unsubstituted quinolines. rsc.org
Quinoline Nitrogen and C4-Iodo Group: For C-H functionalization reactions on the pyridine (B92270) ring, the quinoline nitrogen atom and the C4 substituent play a crucial role. In related 6-methoxyquinolines, iridium-catalyzed C-H silylation has been shown to occur with high selectivity at the C3 position. mdpi.com This selectivity is attributed to the electronic deactivation of other positions and the specific coordination of the metal catalyst.
The interplay of these directing effects is summarized in the table below.
| Reaction Type | Reagent/Catalyst System | Predicted Position of Functionalization | Directing Influence | Reference |
|---|---|---|---|---|
| Electrophilic Iodination | Iodine Source (e.g., NIS) | C5 | Electron-donating 6-methoxy group activates the carbocyclic ring. | rsc.orgrsc.org |
| C-H Silylation | HSiMe(OSiMe3)2 / [Ir(cod)OMe]2 | C3 | Electronic effects of the quinoline nitrogen and existing substituents. | mdpi.com |
| Cross-Coupling | Pd or Cu catalyst with coupling partner | C4 | Activation of the C-I bond for oxidative addition. | nih.govberkeley.edu |
Stereoselectivity: Stereoselectivity becomes a key consideration in reactions that create new chiral centers, such as the aza-vinylogous Povarov reaction, which can produce highly substituted quinolines with controlled stereochemistry in good to excellent yields. rsc.org While not directly starting from this compound, such methods highlight the potential for stereoselective synthesis of complex quinoline derivatives.
Catalytic Aspects and Reaction Kinetics
The kinetics and catalytic mechanisms of transformations involving halo-quinolines have been investigated to enhance reaction efficiency and understand the underlying processes.
Catalytic Systems: A variety of metal-based catalytic systems are employed for the functionalization of halo-quinolines.
Palladium Catalysis: Palladium(0) complexes, often with phosphine (B1218219) ligands, are standard for Suzuki, Heck, and Sonogashira couplings at the C4-iodo position. mdpi.com The catalytic cycle is well-established, and reaction rates are influenced by the choice of ligand, base, and solvent.
Copper Catalysis: Copper-based systems are particularly relevant for Ullmann-type C-O, C-N, and C-S bond-forming reactions. Mechanistic studies reveal that the catalyst's active form can be an anionic Cu(I) species, and the reaction kinetics are often dependent on the concentration of both the copper complex and the iodoarene. berkeley.edu
Iridium Catalysis: For C-H functionalization, iridium catalysts have proven effective. For example, an [Ir(cod)OMe]₂ complex with a specific phenanthroline ligand catalyzes the C3 silylation of 6-methoxyquinoline. mdpi.com The ligand is crucial for achieving high selectivity and yield.
Kinetic studies provide deeper insight into these catalytic cycles. For the Ullmann reaction, Hammett analysis and kinetic isotope effect measurements have been instrumental in identifying the rate-determining step. berkeley.edu A study of the reaction between iodoarenes and copper(I)-phenoxide complexes showed that oxidative addition is the turnover-limiting step, as evidenced by a lack of a significant kinetic isotope effect at the phenoxide ring but a clear dependence on the electronic properties of the iodoarene. berkeley.edu
| Reaction Type | Catalyst | Ligand/Additives | Key Mechanistic Feature | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh3)4 | Base (e.g., K2CO3) | Turnover involves oxidative addition, transmetalation, and reductive elimination. | nih.gov |
| Ullmann Ether Synthesis | Cu(I) source | 8-hydroxyquinoline (B1678124) | Turnover-limiting oxidative addition to an anionic [Cu(LX)OAr]- complex. | berkeley.edu |
| C-H Silylation | [Ir(cod)OMe]2 | 2,4,7-trimethylphenanthroline | Directs functionalization to the C3 position of the quinoline ring. | mdpi.com |
| Heck Alkenylation | Pd(OAc)2 | BINAP | Catalyzes C-C bond formation with olefins, often on N-oxide derivatives. | smolecule.com |
Q & A
What are the key challenges in synthesizing 4-iodo-6-methoxyquinoline, and how can they be addressed methodologically?
Basic Synthesis
The synthesis of this compound often involves regioselective halogenation. A reported route starts with the Michael addition of p-anisidine to methyl propiolate under controlled temperatures (18–30°C) to favor stereoselective formation of intermediates, followed by heterocyclization and iodination . Key challenges include avoiding byproducts during iodination and ensuring high regioselectivity. Optimizing reaction conditions (e.g., solvent choice, temperature, catalyst loading) and using advanced purification techniques (e.g., column chromatography or recrystallization) can mitigate these issues.
Advanced Optimization
Advanced approaches involve modifying halogenation protocols. For example, replacing traditional halogen sources with iodide-selective reagents (e.g., N-iodosuccinimide) under inert atmospheres improves yield and purity. Continuous flow reactors have been proposed to enhance scalability and reproducibility in multi-step syntheses .
How can the photophysical properties of this compound be characterized, and what insights do they provide?
Basic Characterization
UV-Vis and fluorescence spectroscopy are primary tools. The methoxy and iodo substituents influence absorption/emission maxima. For example, 6-methoxyquinoline derivatives exhibit pH-dependent fluorescence due to protonation/deprotonation of the quinoline nitrogen, which can be quantified using Stern-Volmer analysis .
Advanced Analysis
Time-resolved fluorescence spectroscopy and computational modeling (e.g., DFT calculations) can elucidate excited-state dynamics. Studies on analogous compounds show that iodination reduces fluorescence quantum yield due to the heavy atom effect, which enhances intersystem crossing . Such data inform applications in photodynamic therapy or sensor design.
How does the reactivity of this compound compare to similar halogenated quinolines in cross-coupling reactions?
Basic Reactivity
The iodine atom in this compound makes it a versatile substrate for Suzuki-Miyaura or Ullmann couplings. Comparative studies with bromo- or chloro-analogs show slower reaction kinetics due to weaker C–I bond dissociation energy, requiring optimized catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures .
Advanced Mechanistic Insights
Advanced studies use kinetic isotope effects and in situ NMR to probe transition states. The steric bulk of the methoxy group at position 6 can hinder coupling at position 4, necessitating ligand design (e.g., bulky phosphines) to improve regioselectivity .
What strategies are employed to resolve contradictions in reported biological activities of this compound derivatives?
Basic Data Reconciliation
Contradictions often arise from variations in assay conditions (e.g., cell lines, concentration ranges). Standardized protocols (e.g., NIH/NCBI guidelines) and dose-response curves are critical. For example, antimicrobial activity discrepancies may stem from differences in bacterial strain susceptibility .
Advanced Meta-Analysis
Advanced approaches include systematic reviews and machine learning-driven QSAR (Quantitative Structure-Activity Relationship) models. Cross-referencing with structural analogs (e.g., 6-methoxyquinoline-4-carboxylic acid derivatives) helps identify pharmacophores responsible for activity .
How can computational methods guide the design of this compound-based therapeutics?
Basic Modeling
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins like Plasmodium enzymes (for antimalarial applications). The iodinated moiety enhances hydrophobic interactions in binding pockets .
Advanced Simulations
Free-energy perturbation (FEP) and molecular dynamics (MD) simulations assess binding stability and solvation effects. For instance, simulations of this compound with cytochrome P450 enzymes reveal metabolic stability trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
